![molecular formula C11H21NO3 B6628688 Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate](/img/structure/B6628688.png)
Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate, also known as EDOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. EDOP is a prodrug that can be converted into the active compound, 3-(2,3-dimethyloxolan-3-yl)aminopropanoic acid (DOPA), which is an agonist of the G protein-coupled receptor, GPR35.
Mechanism of Action
Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate is a prodrug that is converted into DOPA, which is an agonist of GPR35. Activation of GPR35 leads to the activation of various downstream signaling pathways, including the Gαq/11 and β-arrestin pathways. These pathways are involved in various physiological processes, including calcium mobilization, ERK1/2 activation, and receptor internalization.
Biochemical and Physiological Effects:
Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate can activate GPR35 and induce calcium mobilization in various cell lines, including HEK293 and CHO cells. In vivo studies have shown that Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate can reduce inflammation and pain perception in animal models of inflammatory bowel disease and neuropathic pain, respectively. These effects are thought to be mediated by the activation of GPR35 and the downstream signaling pathways.
Advantages and Limitations for Lab Experiments
Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. It is also a prodrug that is converted into the active compound, DOPA, which allows for precise control of the dose and timing of the compound's administration. However, Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has some limitations, including its potential to degrade over time and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate. One area of interest is the development of more potent and selective GPR35 agonists based on the structure of Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate. Another area of interest is the investigation of the role of GPR35 in various physiological processes, including immune response, inflammation, and pain perception. Additionally, the potential therapeutic applications of GPR35 agonists, including Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate, in various diseases, such as inflammatory bowel disease and neuropathic pain, warrant further investigation.
Synthesis Methods
The synthesis of Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate involves the reaction of ethyl 3-bromo-3-oxopropanoate with 2,3-dimethyltetrahydrofuran-3-amine in the presence of a base such as potassium carbonate. The reaction yields Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate as a white solid with a purity of over 95%. This synthesis method has been optimized for scalability, making it suitable for large-scale production of Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate for research purposes.
Scientific Research Applications
Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has been used in various scientific research studies due to its ability to activate GPR35. GPR35 is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. Activation of GPR35 has been linked to various physiological processes, including inflammation, immune response, and pain perception. Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has been shown to activate GPR35 in vitro and in vivo, making it a useful tool for studying the role of GPR35 in these processes.
properties
IUPAC Name |
ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-14-10(13)5-7-12-11(3)6-8-15-9(11)2/h9,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELEWQGYOGXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1(CCOC1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.